molecular formula C23H31NO6 B3631144 Diethyl 4-(3-methoxy-4-propan-2-yloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(3-methoxy-4-propan-2-yloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B3631144
M. Wt: 417.5 g/mol
InChI Key: IIUHLGLCTGLKMK-UHFFFAOYSA-N
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Description

Diethyl 4-(3-methoxy-4-propan-2-yloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the dihydropyridine class This compound is characterized by its unique structure, which includes methoxy and propan-2-yloxy groups attached to a phenyl ring, and diethyl ester groups attached to a dihydropyridine ring

Preparation Methods

The synthesis of Diethyl 4-(3-methoxy-4-propan-2-yloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the methoxy and propan-2-yloxy groups: These groups can be introduced through nucleophilic substitution reactions on the phenyl ring.

    Esterification: The final step involves esterification to form the diethyl ester groups.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Diethyl 4-(3-methoxy-4-propan-2-yloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine or a fully saturated piperidine ring. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: The methoxy and propan-2-yloxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Diethyl 4-(3-methoxy-4-propan-2-yloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studies of reaction mechanisms.

    Biology: This compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Diethyl 4-(3-methoxy-4-propan-2-yloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets, such as calcium channels. By binding to these channels, it can inhibit the influx of calcium ions into cells, which is crucial in regulating various physiological processes, including muscle contraction and neurotransmitter release. The pathways involved in its mechanism of action include the modulation of intracellular calcium levels and the subsequent effects on cellular signaling pathways.

Comparison with Similar Compounds

Diethyl 4-(3-methoxy-4-propan-2-yloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be compared with other dihydropyridine derivatives, such as nifedipine and amlodipine. These compounds share a similar core structure but differ in their substituents, which can affect their pharmacological properties and applications. For example:

    Nifedipine: Used as a calcium channel blocker for the treatment of hypertension and angina.

    Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.

The uniqueness of this compound lies in its specific substituents, which can confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

diethyl 4-(3-methoxy-4-propan-2-yloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO6/c1-8-28-22(25)19-14(5)24-15(6)20(23(26)29-9-2)21(19)16-10-11-17(30-13(3)4)18(12-16)27-7/h10-13,21,24H,8-9H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUHLGLCTGLKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC(=C(C=C2)OC(C)C)OC)C(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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